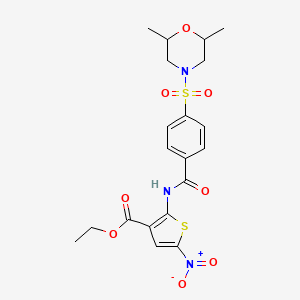
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O8S2 and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiophene ring, nitro group, and morpholino-sulfonamide moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O8S2
- Molecular Weight : 497.54 g/mol
- CAS Number : 477491-18-2
- IUPAC Name : Ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity through strong interactions with active sites on target proteins. The morpholino group may also contribute to the compound's selectivity and efficacy in modulating biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
- In vitro studies show inhibition of bacterial growth at low concentrations.
-
Anticancer Properties :
- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic studies reveal induction of apoptosis in treated cells.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammatory markers in cellular models.
- Potential applications in treating inflammatory diseases are being explored.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
-
Antibacterial Efficacy :
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria. -
Cytotoxicity in Cancer Research :
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 25 µM concentration). Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
特性
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S2/c1-4-30-20(25)16-9-17(23(26)27)32-19(16)21-18(24)14-5-7-15(8-6-14)33(28,29)22-10-12(2)31-13(3)11-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRSLFATGARRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













